molecular formula C12H16ClN3O B12222386 3-(2,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

3-(2,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12222386
M. Wt: 253.73 g/mol
InChI Key: LENJIGIMBPKWPY-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound with a unique structure that combines a pyrazole ring with a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 2,5-dimethylphenol with appropriate pyrazole derivatives. One common method includes the O-alkylation of 2,5-dimethylphenol with 1,3-dibromopropane, followed by further reactions to introduce the pyrazole moiety . The reaction conditions often involve the use of polar aprotic solvents such as tetrahydrofuran and mixed toluene/dimethylsulfoxide solvent systems .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylphenoxy group can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the pyrazole ring.

Scientific Research Applications

3-(2,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. It is known to activate certain receptors and enzymes, leading to alterations in cellular processes. For example, it may activate peroxisome proliferator-activated receptor-α (PPARα), which plays a role in lipid metabolism . This activation can lead to increased levels of high-density lipoprotein (HDL) and decreased levels of low-density lipoprotein (LDL) and triglycerides .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylphenoxy derivatives: These compounds share the dimethylphenoxy group but differ in the attached functional groups.

    Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

Uniqueness

3-(2,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific combination of the dimethylphenoxy group and the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

3-(2,5-dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-8-4-5-9(2)11(6-8)16-12-10(13)7-15(3)14-12;/h4-7H,13H2,1-3H3;1H

InChI Key

LENJIGIMBPKWPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=NN(C=C2N)C.Cl

Origin of Product

United States

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